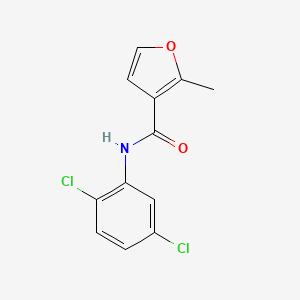
N-(2,5-dichlorophenyl)-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,5-dichlorophenyl)-2-methyl-3-furamide typically involves complex organic reactions, including palladium-catalyzed cyclization processes. For example, a related synthesis pathway has been demonstrated in the creation of 5-methylfuro[3,2-c]quinolin-4(5H)-one through palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, showcasing the intricate steps involved in synthesizing furamide derivatives (Lindahl et al., 2006).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's interactions and stability. Crystal structure analysis and spectroscopic methods (IR, NMR, UV-Vis) play significant roles in elucidating these structures. For instance, Demir et al. (2016) conducted a comprehensive analysis using X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra to characterize a benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide compound, highlighting the detailed structural insights that can be gained from such analyses (Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving N-(2,5-dichlorophenyl)-2-methyl-3-furamide and its analogs can be varied, including interactions with other organic molecules and participation in complex reaction mechanisms. For example, Jiang et al. (2014) described a palladium-catalyzed cyclization process with isocyanides to produce substituted 2,5-diimino-furans, which underscores the reactivity and versatility of furamide derivatives in synthetic chemistry (Jiang et al., 2014).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are critical for practical applications and handling of the compound. Studies like those by Gallagher et al. (2022) provide insights into the crystalline structures and physical behavior of closely related N-(chlorophenyl)pyridinecarboxamides, offering a basis for understanding the physical characteristics of similar compounds (Gallagher et al., 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and interaction with other chemicals, are fundamental to the compound's applications in various fields. Research on compounds like N-(cyano(naphthalen-1-yl)methyl)benzamides, which undergo colorimetric changes in the presence of fluoride anions, exemplifies the diverse chemical behaviors that can be explored within this class of compounds (Younes et al., 2020).
Applications De Recherche Scientifique
DNA Binding and Antitrypanosomal Activity
- DNA Interaction : A study on 2,5-bis(4-guanylphenyl)furan, a structurally similar compound, showed its significant binding affinity to DNA. This enhanced binding could be attributed to direct hydrogen bond interactions and better alignment with the DNA's minor groove compared to similar drugs (Laughton et al., 1995).
- Antiprotozoal Effects : Various derivatives of 2,5-bis(4-guanylphenyl)furans, including those with structural modifications, exhibited notable antitrypanosomal activity. This suggests potential therapeutic applications against Trypanosoma, the parasite causing sleeping sickness (Das & Boykin, 1977).
Polymer Science and Material Applications
- Polymerization Studies : Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides have been developed as sustainable alternatives to polyphthalamides, indicating their potential in high-performance material applications (Jiang et al., 2015).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity : Thiourea derivatives containing 2,5-dichlorophenyl showed significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
- Antifungal Effects : Studies on N-heterocyclyl-5-nitro-2-furamide derivatives demonstrated effective antifungal activity against Trichophyton asteroides and Aspergillus fumigatus (Makino, 1962).
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-7-9(4-5-17-7)12(16)15-11-6-8(13)2-3-10(11)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIDZGOQTBKSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-methylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


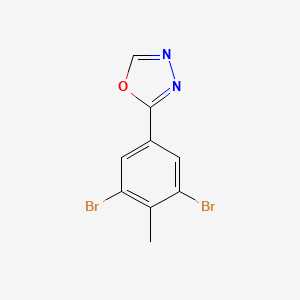
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)
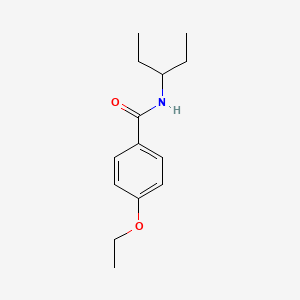
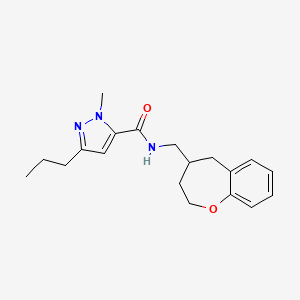
![8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5544925.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5544935.png)
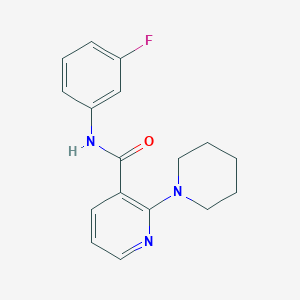
![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)
![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)
![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)
![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)